molecular formula C10H5ClN4O2 B1489886 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid CAS No. 1263180-54-6

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

Cat. No.: B1489886
CAS No.: 1263180-54-6
M. Wt: 248.62 g/mol
InChI Key: WOZBIMTXLAYVPU-UHFFFAOYSA-N
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Description

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is a chemical compound belonging to the class of triazoloquinoxaline derivatives This compound is characterized by its unique molecular structure, which includes a chloro group, a triazolo ring, and a quinoxaline core

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid are various pathogenic organisms. The compound has demonstrated significant antimicrobial and antiviral activities . It has shown strong in vitro activity against Staphylococcus aureus and Escherichia coli, and also against Candida albicans .

Mode of Action

This compound interacts with its targets by intercalating DNA . This interaction disrupts the normal functioning of the DNA, thereby inhibiting the growth and proliferation of the pathogenic organisms .

Biochemical Pathways

The compound affects the DNA replication pathway in the target organisms. By intercalating DNA, it disrupts the normal replication process, leading to errors in DNA synthesis and ultimately inhibiting the growth and proliferation of the organisms .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of the target organisms. This is achieved through the disruption of DNA replication, leading to errors in DNA synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Furthermore, the compound’s efficacy may be affected by the specific conditions within the target organisms, such as pH, presence of other substances, and the organisms’ metabolic state.

Biochemical Analysis

Biochemical Properties

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to intercalate with DNA, thereby affecting the function of DNA polymerases and other DNA-binding proteins . This interaction can lead to the inhibition of DNA replication and transcription, which is crucial for its antiviral and anticancer activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cell lines, including cancer cells . This compound can disrupt cell signaling pathways, leading to apoptosis or programmed cell death. Additionally, it can alter gene expression and cellular metabolism, further contributing to its cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the binding of transcription factors and other DNA-binding proteins . This binding can lead to the inhibition of gene expression and the activation of apoptotic pathways. Furthermore, this compound can inhibit specific enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard storage conditions . Its activity can degrade over extended periods, especially under conditions of high temperature and light exposure. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while still exerting its antiviral and anticancer properties . At higher doses, it can cause significant toxicity, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its ability to inhibit DNA replication and transcription, leading to its antiviral and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoxaline core. One common synthetic route includes the reaction of 1,2,4-triazole with a suitable quinoxaline derivative under specific conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or halides under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline

  • 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine

  • 4-Chloro-1-(2-chloro-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline

Uniqueness: 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid stands out due to its specific structural features, such as the presence of the carboxylic acid group, which differentiates it from other triazoloquinoxaline derivatives. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZBIMTXLAYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176756
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263180-54-6
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263180-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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